Acetyl Tetrapeptide-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl Tetrapeptide-22 is the reaction product of acetic acid and Tetrapeptide-22
科学的研究の応用
Inhibition of Human Bone Marrow Progenitors
Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP), a variant of Acetyl Tetrapeptide-22, inhibits human progenitor cells. This peptide, originally isolated from bovine marrow and chemically synthesized, significantly inhibits granulocyte-macrophage colony-forming unit (CFU-GM) and erythroid burst-forming unit (BFU-E) growth. It's effective on cycling cells and can decrease their proportion in the cell cycle, suggesting potential applications in controlling progenitor cell activity (Guigon et al., 1990).
Lack of Effect on Leukemic Cells
Studies reveal that AcSDKP does not modify the proliferation of leukemic cells, including HL-60 cells and acute myeloid leukemia (AML) cells. This selective inactivity towards leukemic cells highlights its potential as a therapeutic agent for protecting normal bone marrow progenitors during chemotherapy (Bonnet et al., 1992).
Stereochemistry and Binding Studies
Research on different tetrapeptides, including this compound variants, has contributed significantly to understanding the stereochemistry of peptide binding. Studies involving nuclear magnetic resonance and restrained molecular dynamics provide insights into the structure and interaction mechanisms of these peptides with enzymes (Clore et al., 1986).
Role in Deamidation Processes
Investigations into the deamidation of asparaginyl residues in tetrapeptides like this compound variants provide insights into the role of peptide conformation in biochemical processes, impacting our understanding of protein structure and stability (Lura & Schirch, 1988).
Effect on Normal vs. Leukemic Blood Progenitors
Research indicates a differential effect of AcSDKP on human normal and leukemic blood progenitors. It significantly inhibits the percentage in DNA synthesis of normal bone marrow progenitors, including CFU-GM, BFU-E, and CFU-E. However, it doesn't affect leukemic cells, highlighting its selective inhibitory effect (Bonnet et al., 1992).
Potential as a Malignancy Marker
AcSDKP levels in thyroid tissue may act as a marker of malignancy. Studies show that tissue concentration of AcSDKP in malignant thyroid tumors is significantly higher compared to benign lesions, suggesting its role in the development of thyroid gland lesions (Kusiński et al., 2006).
Enzymatic Interaction Studies
Research on AcSDKP's interaction with angiotensin I-converting enzyme (ACE) informs our understanding of peptide metabolism. This peptide is processed by ACE, revealing its role in the regulation of hematopoietic stem cell differentiation and offering insights for therapeutic applications (Azizi et al., 2001).
Crystallographic and Kinetic Analysis
The structural and biochemical analysis of Ac-SDKP hydrolysis by ACE provides insights into enzyme-substrate interactions, crucial for designing novel ACE inhibitors and Ac-SDKP analogs for treating fibrosis disorders (Masuyer et al., 2015).
Modifications in Metabolism and Haematopoiesis
Studies exploring in vivo modifications of AcSDKP metabolism and its effects on haematopoiesis highlight the peptide's potential in mitigating chemotherapy's haematological toxicity (Comte et al., 1998).
特性
分子式 |
C26H45N9O5 |
---|---|
分子量 |
579.7 |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。